N-phenyl-2-[(5-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}furan-2-yl)sulfanyl]acetamide
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Overview
Description
2-[(5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a benzoylhydrazono group, a furan ring, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE typically involves multiple steps. One common method starts with the preparation of the benzoylhydrazono intermediate, which is then reacted with a furan derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the furan and phenylacetamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-[(5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The benzoylhydrazono group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The furan ring and phenylacetamide moiety contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(5-{(E)-[(2-Nitrobenzoyl)hydrazono]methyl}-2-furyl)sulfanyl]-N-phenylacetamide: Similar structure but with a nitro group instead of a benzoyl group.
2-[(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]-N’-[(E)-(5-METHYL-2-FURYL)METHYLIDENE]ACETOHYDRAZIDE: Contains a benzimidazole ring instead of a phenylacetamide moiety.
Uniqueness
The uniqueness of 2-[(5-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17N3O3S |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[(E)-[5-(2-anilino-2-oxoethyl)sulfanylfuran-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C20H17N3O3S/c24-18(22-16-9-5-2-6-10-16)14-27-19-12-11-17(26-19)13-21-23-20(25)15-7-3-1-4-8-15/h1-13H,14H2,(H,22,24)(H,23,25)/b21-13+ |
InChI Key |
XXTXIZFUHZGYRU-FYJGNVAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)SCC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)SCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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